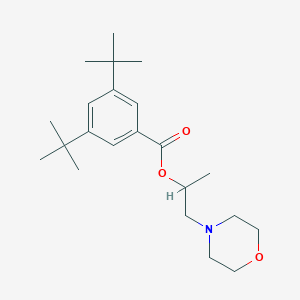

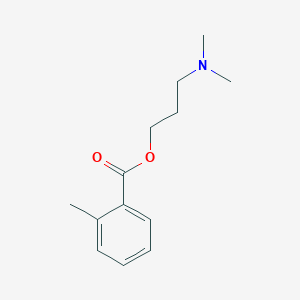

![molecular formula C16H26N2O B295024 3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

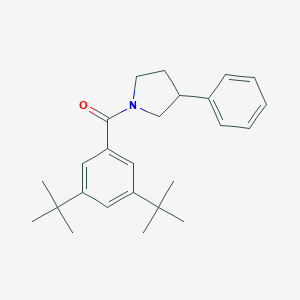

3-[(diethylamino)methyl]-N,N-diethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(diethylamino)methyl]-N,N-diethylbenzamide, commonly known as DEET, is a chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in 1946 to protect soldiers from insect-borne diseases. Since then, DEET has become one of the most effective and widely used insect repellents in the world.

Mécanisme D'action

DEET works by blocking the receptors in the insects’ antennae that detect the chemicals emitted by humans and other animals. This makes it difficult for the insects to locate their prey, and they are more likely to fly away or land elsewhere. DEET also masks the scent of carbon dioxide, which is a key attractant for many insects.

Biochemical and Physiological Effects:

DEET has been shown to have low toxicity in humans and other mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, some studies have suggested that DEET may have neurotoxic effects in certain animal models. Further research is needed to fully understand the potential risks associated with DEET exposure.

Avantages Et Limitations Des Expériences En Laboratoire

DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a valuable tool for researchers studying insect-borne diseases and other aspects of insect biology. However, DEET can be difficult to work with due to its volatility and potential toxicity. Researchers must take appropriate precautions to ensure the safety of themselves and their subjects.

Orientations Futures

There are several areas of research that could benefit from further investigation into DEET and related compounds. These include:

1. Development of new insect repellents with improved safety and efficacy.

2. Investigation of the potential neurotoxic effects of DEET in humans and other mammals.

3. Study of the mechanisms underlying insect olfaction and the role of DEET in disrupting these processes.

4. Investigation of the potential use of DEET as a therapeutic agent for certain neurological disorders.

5. Development of new methods for synthesizing DEET and related compounds.

In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. Despite some potential risks, it remains an important tool in preventing the transmission of insect-borne diseases. Further research is needed to fully understand the mechanisms underlying its insect repellent properties and to develop new and improved insect repellents.

Méthodes De Synthèse

DEET is synthesized through a multi-step process that involves the reaction of benzoyl chloride with diethylamine to form N,N-diethylbenzamide. This intermediate is then reacted with formaldehyde and hydrochloric acid to form 3-[(diethylamino)methyl]-N,N-diethylbenzamide.

Applications De Recherche Scientifique

DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by interfering with the insects’ ability to detect humans and other animals through their sense of smell. This makes it an important tool in preventing the transmission of insect-borne diseases such as malaria, dengue fever, and Lyme disease.

Propriétés

Formule moléculaire |

C16H26N2O |

|---|---|

Poids moléculaire |

262.39 g/mol |

Nom IUPAC |

3-(diethylaminomethyl)-N,N-diethylbenzamide |

InChI |

InChI=1S/C16H26N2O/c1-5-17(6-2)13-14-10-9-11-15(12-14)16(19)18(7-3)8-4/h9-12H,5-8,13H2,1-4H3 |

Clé InChI |

GMAQYUXJRBKZEX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=CC=CC(=C1)C(=O)N(CC)CC |

SMILES canonique |

CCN(CC)CC1=CC(=CC=C1)C(=O)N(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

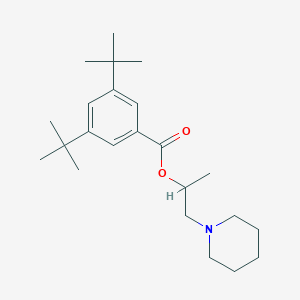

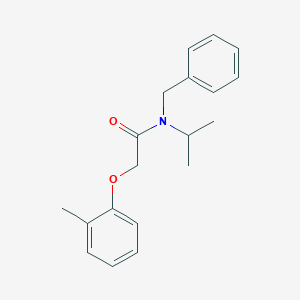

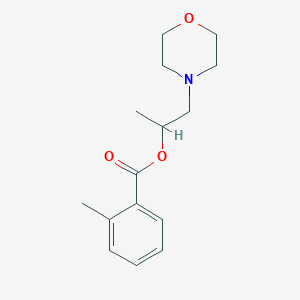

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)

![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)